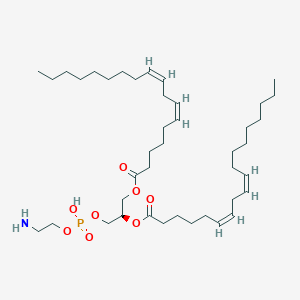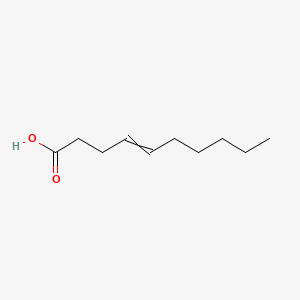
4-Decenoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-decenoic acid and its derivatives has been explored through various chemical routes. For instance, Klein (2010) described a method involving the reaction of 1-octene with manganese(III) acetate in acetic anhydride/acetic acid mixtures in the presence of Cu(II) salts, yielding this compound as a major product. This process highlights the catalytic use of copper(II) in facilitating the formation of decenoic acids from simpler hydrocarbon precursors (Klein, 2010).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been analyzed using various spectroscopic techniques. Research in this area often focuses on the elucidation of structural features that influence the reactivity and physical properties of these compounds. Although the reviewed articles do not directly address the molecular structure of this compound, studies on similar fatty acids and their derivatives provide valuable insights into the influence of molecular architecture on chemical behavior.
Chemical Reactions and Properties
The chemical reactivity of this compound encompasses a range of transformations, including oxidation, reduction, and functional group modifications. One notable reaction is the copper(II)-catalyzed formation of decenoic acids, which demonstrates the compound's involvement in synthetic pathways leading to more complex molecular structures (Klein, 2010).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are essential for its handling and application in chemical processes. While the articles reviewed do not provide specific data on these properties for this compound, understanding the physical characteristics of fatty acids and their derivatives is crucial for their practical use in industrial and laboratory settings.
Chemical Properties Analysis
This compound's chemical properties, including acidity, reactivity with other chemical species, and behavior under different conditions, are critical for its application in synthesis and material science. The catalytic activity of metal salts in the synthesis of this compound exemplifies the compound's chemical versatility and its potential in organic synthesis (Klein, 2010).
Scientific Research Applications
Antiseptic Properties
4-Decenoic acid and its isomers have demonstrated notable antiseptic effects against a range of microorganisms including bacteria, yeast, and mold. Particularly, cis-4-decenoic and trans-4-decenoic acids showed remarkable efficacy in inhibiting these microorganisms. The antiseptic property was found to be more pronounced in environments with low pH, highlighting its potential in antimicrobial applications (Furukawa, Sakaue, Iwakiri, & Kubota, 1976).
Impact on Mitochondrial Bioenergetics
Cis-4-decenoic acid has been found to influence mitochondrial bioenergetic homeostasis negatively. It was shown to increase state 4 respiration, decrease state 3 respiration and the respiratory control ratio, and diminish mitochondrial membrane potential and matrix NAD(P)H levels in rat brain mitochondria. These findings indicate that cis-4-decenoic acid acts as an uncoupler of oxidative phosphorylation and a metabolic inhibitor, affecting mitochondrial functions (Schuck et al., 2010).
Analytical Methods in Food Quality Control
A study focusing on the determination of 10-hydroxy-2-decenoic acid, a derivative of this compound, in royal jelly supplements utilized capillary electrophoresis with contactless conductivity detection. This research contributes to the development of tools for food and quality control activities, especially in environments with modest infrastructure (Duong, Vu, Nguyen, Nguyen, & Mai, 2020).
Therapeutic Applications and Bioactivities
Further research has explored the diverse therapeutic applications and bioactivities of compounds structurally related to this compound. These studies delve into the properties of such compounds, including their antioxidant, anti-cancer, antimicrobial, anti-inflammatory, and other bioactivities, revealing the potential for broad therapeutic applications (Pei, Ou, Huang, & Ou, 2016).
Molecular Docking Studies
Molecular docking studies on decenoic acid and its derivatives, including this compound, have been conducted to explore their potential as inhibitors for specific proteins, such as those related to COVID-19. These studies contribute to the understanding of the molecular interactions and potential therapeutic applications of these compounds (Dwivedi, Tiwari, Yadav, Mishra, Singh, & Mishra, 2020).
Mechanism of Action
Target of Action
It’s known that fatty acids like 4-decenoic acid can interact with a variety of cellular components, including enzymes and cell membranes .
Mode of Action
Fatty acids can interact with their targets in several ways, such as altering membrane fluidity or modulating enzyme activity
Biochemical Pathways
As a fatty acid, it may be involved in lipid metabolism and other related pathways . More research is required to identify the specific pathways influenced by this compound.
Pharmacokinetics
It’s known that fatty acids are typically absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .
Result of Action
As a fatty acid, it may influence cell membrane integrity and fluidity, enzyme activity, and intracellular signaling pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . More research is needed to understand how these and other environmental factors influence the action of this compound.
Safety and Hazards
properties
IUPAC Name |
dec-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKQTCECFWKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862066 | |
| Record name | Dec-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity aroma | |
| Record name | 4-Decenoic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in oil, soluble (in ethanol) | |
| Record name | 4-Decenoic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.140-1.160 (20°) | |
| Record name | 4-Decenoic Acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
26303-90-2 | |
| Record name | 4-Decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26303-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dec-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-decenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-decenoic acid?
A1: The molecular formula of this compound is C10H18O2, and its molecular weight is 170.25 g/mol.
Q2: What are the characteristic spectroscopic data points for this compound?
A2: While specific spectroscopic data is not extensively detailed in the provided research, key features would include:
Q3: How does this compound relate to medium-chain acyl-CoA dehydrogenase (MCAD) deficiency?
A3: this compound is a pathognomonic biomarker for MCAD deficiency. [, ] In individuals with this deficiency, this compound accumulates in the plasma due to impaired breakdown of medium-chain fatty acids. [, , ]
Q4: Does this compound contribute to the pathophysiology of MCAD deficiency?
A4: Research suggests that this compound may contribute to oxidative stress in the brain. [] In rat brain studies, this compound induced lipid peroxidation, protein oxidative damage, and reduced non-enzymatic antioxidant defenses. []
Q5: What are the potential antimicrobial properties of this compound?
A5: this compound and its sodium salt exhibit antiseptic effects against various bacteria, yeast, and mold. [] This effect is more pronounced at lower pH levels. [] Additionally, a derivative, (Z)-13-methyltetra-4-decenoic acid, shows strong inhibition of Gram-positive bacteria by targeting the cell membrane. []
Q6: What analytical techniques are used to measure this compound levels?
A6: Gas chromatography-mass spectrometry (GC-MS) is widely employed for the detection and quantification of this compound in various biological samples, including plasma and blood spots. [, , , ]
Q7: Are there specific challenges in the analytical detection of this compound?
A7: While GC-MS is a sensitive and specific method, ensuring proper sample preparation, extraction techniques, and the use of appropriate internal standards is crucial for accurate and reliable quantification of this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



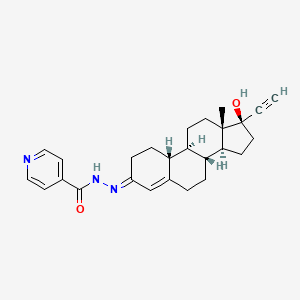

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)
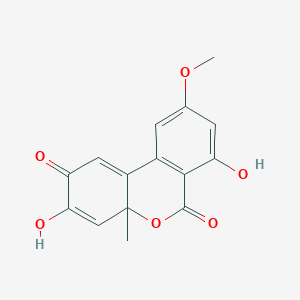
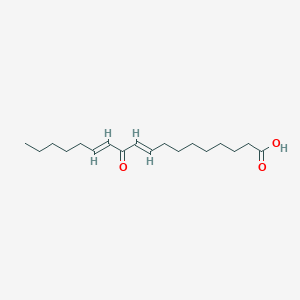

![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)

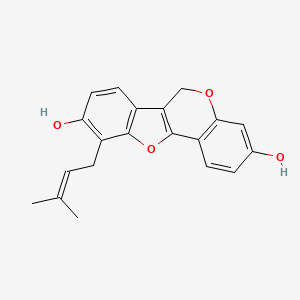
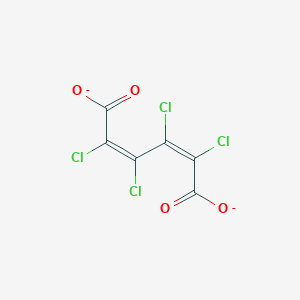
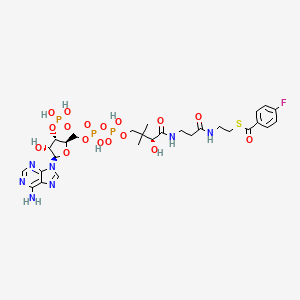
![TG(16:1(9Z)/16:1(9Z)/18:0)[iso3]](/img/structure/B1241158.png)
